molecular formula C8H11NO2 B13965140 2-Methoxy-4-(methylamino)phenol

2-Methoxy-4-(methylamino)phenol

Cat. No.: B13965140
M. Wt: 153.18 g/mol
InChI Key: CBIQMVJKOOBTRE-UHFFFAOYSA-N
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Description

2-Methoxy-4-(methylamino)phenol (CAS 278169-57-6) is an aromatic phenolic compound with the molecular formula C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol. Its structure consists of a phenol ring substituted with a methoxy group (-OCH₃) at position 2 and a methylamino group (-NHCH₃) at position 4 (Figure 1). The compound is characterized by its InChIKey CBIQMVJKOOBTRE-UHFFFAOYSA-N and SMILES notation CNc1ccc(O)c(OC)c1 .

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

2-methoxy-4-(methylamino)phenol

InChI

InChI=1S/C8H11NO2/c1-9-6-3-4-7(10)8(5-6)11-2/h3-5,9-10H,1-2H3

InChI Key

CBIQMVJKOOBTRE-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)O)OC

Origin of Product

United States

Preparation Methods

Synthesis via Condensation of Vanillin and p-Anisidine

The predominant and well-documented method for synthesizing 2-Methoxy-4-(methylamino)phenol involves the condensation reaction between vanillin (4-hydroxy-3-methoxybenzaldehyde) and p-anisidine (4-methoxyaniline) . This reaction is a typical Schiff base formation where an aldehyde group reacts with a primary amine to form an imine linkage, which can be subsequently reduced or modified to obtain the target compound.

  • Reaction Conditions : The reaction is commonly performed in an aqueous medium, which is environmentally friendly and cost-effective. The process can be facilitated by stirring the reactants for approximately 30 minutes at room temperature or slightly elevated temperatures to promote condensation.

  • Mechanism : The aldehyde group of vanillin reacts with the amino group of p-anisidine, forming a carbon-nitrogen double bond (C=N), characteristic of Schiff bases. This intermediate can be further processed to yield 2-Methoxy-4-(methylamino)phenol.

  • Yield and Physical Properties : The reaction yields are high, often reaching 95%, producing a greenish-gray solid with melting points around 128-130 °C. The compound exhibits slight solubility in water and good solubility in alkaline solutions such as sodium hydroxide.

Characterization Techniques

Alternative Synthetic Routes and Related Compounds

While direct synthesis of 2-Methoxy-4-(methylamino)phenol is primarily reported via vanillin and p-anisidine condensation, related synthetic strategies for structurally similar phenolic compounds include:

  • Sulfonation of Acylated Methoxyanilines : Processes involving the reaction of acylated 2-methoxy-5-methylaniline with sulfuric acid or oleum at elevated temperatures (90–130 °C) to yield sulfonic acid derivatives, which can be precursors or analogs in phenolic compound synthesis.

  • Bromination and Methoxide Exchange of Hydroxyacetophenones : Methods involving bromination of 4-hydroxyacetophenone followed by methoxide-bromide exchange and catalytic hydrogenation to produce methoxy-substituted phenols. Although this route is more relevant to 4-(2'-methoxyethyl)phenol, it demonstrates alternative functionalization strategies on phenolic rings.

Data Table: Summary of Preparation Method via Vanillin and p-Anisidine

Parameter Details
Starting Materials Vanillin (4-hydroxy-3-methoxybenzaldehyde), p-Anisidine (4-methoxyaniline)
Solvent Water
Reaction Time 30 minutes
Temperature Room temperature or slightly elevated
Yield Approximately 95%
Physical State Greenish-gray solid
Melting Point 128–130 °C
Solubility Slightly soluble in water; soluble in NaOH
Key Characterization FTIR (imine peak at 1590-1591 cm⁻¹), GC-MS (m/z 257), ¹H-NMR (imine proton at 8.42 ppm)

Research Discoveries and Applications

  • Antioxidant Activity : The synthesized 2-Methoxy-4-(methylamino)phenol exhibits significant antioxidant properties. The compound's ability to scavenge free radicals has been quantified using assays such as the DPPH (2,2-diphenyl-1-picryl-hydrazyl) method, with effective concentration (EC50) values around 10.46 ppm, indicating strong radical-neutralizing capacity.

  • Biological Relevance : Due to its antioxidant activity, this compound is a candidate for therapeutic applications targeting oxidative stress-related diseases, including diabetes, atherosclerosis, cancer, and neurodegenerative disorders.

  • Chemical Reactivity : The presence of both methoxy and methylamino groups on the phenol ring allows for further chemical modifications, enabling the synthesis of derivatives with potentially enhanced biological activities or different physicochemical properties.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4-(methylamino)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions typically involve the conversion of the amino group to other functional groups.

    Substitution: The methoxy and methylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

2-Methoxy-4-(methylamino)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(methylamino)phenol involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress . Additionally, it may interact with enzymes and proteins, modulating their activity and function. The specific pathways involved depend on the context of its application, such as its use in biological or chemical systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 2-Methoxy-4-(methylamino)phenol and its analogs:

Compound Name Molecular Formula Substituents Key Properties References
2-Methoxy-4-(methylamino)phenol C₈H₁₁NO₂ -OCH₃ (C2), -NHCH₃ (C4) Limited bioactivity data; structural similarity to bioactive phenolics.
2-Methoxy-4-[(4-methylphenyl)aminomethyl]phenol C₁₅H₁₇NO₂ -OCH₃ (C2), -CH₂NH(C₆H₄CH₃) (C4) Larger hydrophobic domain; potential antimicrobial applications.
2-Methoxy-4-((phenylimino)methyl)phenol C₁₄H₁₃NO₂ -OCH₃ (C2), -CH=N-C₆H₅ (C4) Schiff base with moderate antioxidant activity (EC₅₀: 281 ppm) and high toxicity (LC₅₀: 13.88 ppm).
2-Methoxy-4-(1-propenyl)phenol C₁₀H₁₂O₂ -OCH₃ (C2), -CH₂CH=CH₂ (C4) Volatile constituent in plants; implicated in hepatotoxicity and carcinogenicity.
Eugenol (2-Methoxy-4-(2-propenyl)phenol) C₁₀H₁₂O₂ -OCH₃ (C2), -CH₂CH₂CH₂ (C4) Potent radical scavenger (O₂⁻ IC₅₀ < BHA); antiviral activity against HSV-1/2.
2-Methoxy-4-(methylaminomethyl)phenol hydrochloride C₉H₁₄ClNO₂ -OCH₃ (C2), -CH₂NHCH₃ (C4) + HCl Enhanced solubility; used in pharmaceutical formulations.

Key Findings :

Structural Modifications and Bioactivity: The methylamino group in 2-Methoxy-4-(methylamino)phenol distinguishes it from analogs like eugenol (propenyl substituent) and Schiff bases (imino groups). These substituents influence electronic properties, solubility, and interaction with biological targets . Eugenol demonstrates superior radical scavenging activity compared to BHA (2-t-butyl-4-methoxy-phenol), with IC₅₀ values against superoxide anions being eugenol > bis-eugenol > BHA > bis-BHA .

Toxicity Profiles: 2-Methoxy-4-(1-propenyl)phenol (a positional isomer of eugenol) exhibits hepatotoxicity and carcinogenicity in rodent studies, likely due to metabolic activation of its propenyl chain . The Schiff base analog (2-methoxy-4-((phenylimino)methyl)phenol) shows high toxicity (LC₅₀: 13.88 ppm in brine shrimp), surpassing even aniline (LC₅₀: 2779.7 ppm), highlighting the impact of the imino group on toxicity .

Antimicrobial and Antiviral Activity: Eugenol inhibits herpes simplex virus (HSV-1/2) replication with IC₅₀ values of 16.2–25.6 mg/mL and lacks cytotoxicity at concentrations up to 250 mg/mL .

Pharmaceutical Applications: Hydrochloride salts of methylamino-substituted phenols (e.g., 2-methoxy-4-[(methylamino)methyl]phenol hydrochloride) are prioritized in drug development due to improved stability and bioavailability .

Q & A

Q. What are the established synthetic routes for 2-Methoxy-4-(methylamino)phenol, and what reaction conditions are optimal for each step?

  • Methodological Answer : A two-step synthesis is commonly employed:

Nitro Reduction : Reduce 2-nitro-4-methoxyphenol using catalytic hydrogenation (H₂/Pd-C) or sodium borohydride (NaBH₄) to yield 2-amino-4-methoxyphenol .

Methylation : React the amino intermediate with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) under anhydrous conditions (e.g., DMF, 60–80°C) to introduce the methylamino group. Alternative methods include reductive amination using formaldehyde and NaBH₃CN .
Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-alkylation.

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of 2-Methoxy-4-(methylamino)phenol?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm the aromatic proton environment (δ 6.5–7.5 ppm for phenolic protons) and methoxy/methylamino substituents (δ 3.2–3.8 ppm for OCH₃; δ 2.8–3.0 ppm for NHCH₃) .
  • FT-IR : Identify N-H stretching (3200–3400 cm⁻¹) and phenolic O-H (broad ~3300 cm⁻¹) .
  • UV-Vis : Detect π→π* transitions in the aromatic system (λmax ~270 nm) .
  • Mass Spectrometry : Validate molecular weight (MW: 169.2 g/mol) via ESI-MS or GC-MS .

Q. How does the presence of the methylamino group influence the compound’s stability under various storage conditions?

  • Methodological Answer : The methylamino group increases susceptibility to oxidation. Store under inert atmosphere (N₂/Ar) at 4°C in amber vials. Stabilize solutions with antioxidants (e.g., BHT) in polar aprotic solvents (e.g., DMSO). Monitor degradation via HPLC; oxidized byproducts (e.g., nitroso derivatives) appear as new peaks at ~254 nm .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reaction yields when synthesizing 2-Methoxy-4-(methylamino)phenol via different routes?

  • Methodological Answer :
  • Root-Cause Analysis : Compare intermediates using LC-MS to identify side products (e.g., di-methylated species from over-alkylation).
  • Optimization : Adjust stoichiometry (e.g., CH₃I:amine ratio ≤1.1:1) and reaction time (≤6 hrs). Use milder bases (e.g., NaHCO₃) to reduce nucleophilic competition .
  • Alternative Routes : Explore reductive amination with methylamine gas (CH₃NH₂) and NaBH₄ in THF to bypass alkylation challenges .

Q. How can computational chemistry tools predict the regioselectivity of electrophilic substitution reactions in 2-Methoxy-4-(methylamino)phenol derivatives?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to map electrostatic potential surfaces. The methoxy group directs electrophiles to the ortho/para positions, while the methylamino group enhances para selectivity due to resonance stabilization .
  • Molecular Dynamics : Simulate reaction trajectories to assess steric effects (e.g., bulky substituents at C6 may shift reactivity to C3).

Q. What experimental approaches validate the biological activity of 2-Methoxy-4-(methylamino)phenol in enzyme inhibition studies?

  • Methodological Answer :
  • Enzyme Assays : Use spectrophotometric methods (e.g., NADH depletion at 340 nm for oxidoreductases) to measure IC₅₀ values.
  • Docking Studies : Employ AutoDock Vina to model interactions with active sites (e.g., hydrogen bonding between the phenolic OH and catalytic residues) .
  • Control Experiments : Compare with analogs lacking the methylamino group to isolate its contribution to activity .

Data Contradiction Analysis

  • Issue : Conflicting reports on the compound’s solubility in aqueous vs. organic solvents.
    • Resolution :
  • Solubility Testing : Conduct shake-flask experiments (pH 1–14) with UV quantification. The compound is sparingly soluble in water (≤0.1 mg/mL) but highly soluble in DMSO (>50 mg/mL) due to the hydrophobic methylamino group .
  • Literature Cross-Validation : Compare results with structurally similar compounds (e.g., 2-amino-4-methoxyphenol) to identify trends .

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